molecular formula C10H14O B3050640 2,5-Methano-1H-inden-7(4H)-one, hexahydro- CAS No. 27567-85-7

2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Cat. No. B3050640
CAS RN: 27567-85-7
M. Wt: 150.22 g/mol
InChI Key: BYLLPDFBHUIPKF-UHFFFAOYSA-N
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Description

“2,5-Methano-1H-inden-7(4H)-one, hexahydro-” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as Protoadamantane, Isoadamantane, and Tricyclo [4.3.1.0 (3,8)]decane .


Molecular Structure Analysis

The molecular structure of “2,5-Methano-1H-inden-7(4H)-one, hexahydro-” includes a total of 29 bonds, 13 non-H bonds, 1 five-membered ring, 2 six-membered rings, 2 seven-membered rings, 1 eight-membered ring, and 1 nine-membered ring .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Methano-1H-inden-7(4H)-one, hexahydro-” is 136.2340 . Its enthalpy of formation in the gas phase is -85.9 ± 2.5 kJ/mol, and in the solid phase is -150.8 ± 1.7 kJ/mol . The enthalpy of combustion of the solid at standard conditions is -6070.9 ± 1.7 kJ/mol .

Scientific Research Applications

Chiral Preparation

A study by Kimura, Ehama, and Inomata (2002) discusses the optically pure C2-symmetric 4-cyclopentene-1,3-diol prepared from racemic forms of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-, highlighting its significance in chiral synthesis. This compound is transformed into a benzoylated derivative through stereoselective reduction and benzoylation, indicating its utility in preparing chiral compounds (Kimura, Ehama, & Inomata, 2002).

Multicomponent Synthesis of Indenes

Tsukamoto, Ueno, and Kondo (2007) describe a multicomponent synthesis of biologically significant indenes, starting from o-ethynylbenzaldehyde derivatives and involving 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. This palladium(0)-catalyzed process leads to 1H-indenamines and 1H-indenols, offering a versatile approach for unsymmetrically substituted 1H-indenes (Tsukamoto, Ueno, & Kondo, 2007).

Synthesis of Coronafacic Acid

Yates, Bhamare, Granger, and Macas (1993) used a derivative of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- in a multi-step synthesis of coronafacic acid. The process involved Wessely oxidation and intramolecular Diels–Alder reactions, highlighting its use in complex organic synthesis (Yates, Bhamare, Granger, & Macas, 1993).

Novel Synthesis of 1,3-Methano-1H-indene

Christl and Cohrs (2015) developed a new synthesis method for 2,3-dihydro-1,3-methano-1H-indene using 2,5-Methano-1H-inden-7(4H)-one, hexahydro- as a starting material. This study emphasizes its role in producing complex hydrocarbon structures (Christl & Cohrs, 2015).

Electronic Control of Stereoselectivity

Hathaway and Paquette (1985) investigated the stereochemistry resulting from reactions involving derivatives of 2,5-Methano-1H-inden-7(4H)-one, hexahydro-. Their study provides insights into the electronic control of stereoselectivity in chemical reactions (Hathaway & Paquette, 1985).

Mechanism of Action

properties

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLLPDFBHUIPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343676
Record name 2,5-Methano-1H-inden-7(4H)-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27567-85-7
Record name 2,5-Methano-1H-inden-7(4H)-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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